Compound Description: OPC-14523 is a novel compound exhibiting high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter [, ]. This pharmacological profile contributes to its antidepressant-like effects observed in animal models of depression [, ]. Studies show OPC-14523 enhances acetylcholine release in the brain, potentially through stimulation of both σ and 5-HT1A receptors []. This mechanism is believed to underlie its ability to improve learning and memory impairments in various experimental settings [].
Compound Description: WAY 100635 is a potent antagonist of 5-HT1A receptors found in both the dorsal raphe nucleus (DRN) and the CA1 region of the hippocampus []. It effectively blocks the decrease in firing rate of putative 5-HT neurons in the DRN typically induced by various 5-HT1A receptor agonists []. WAY 100635 also inhibits 5-HT1A receptor-mediated hyperpolarization and decreased membrane input resistance in CA1 pyramidal cells []. Its mechanism of action appears to involve competitive antagonism at 5-HT1A receptors in the DRN and a combination of competitive and non-competitive antagonism in the hippocampus [].
Compound Description: DU 125530 represents a novel, highly selective, and silent antagonist of the 5-HT1A receptor currently undergoing clinical trials for potential use in treating anxiety and mood disorders []. In human studies, DU 125530 demonstrated dose-dependent occupancy of 5-HT1A receptors, reaching up to 72% occupancy at 2 hours post-dose within a well-tolerated dose range (10-40 mg daily) []. This occupancy was significantly correlated with plasma concentrations of the drug [].
Compound Description: Rec 15/3079 is a selective and potent antagonist for the 5-HT1A receptor [, ]. This compound demonstrates a high affinity for 5-HT1A receptors (Ki = 0.2 nM) and acts as a competitive, neutral antagonist at these sites [, ]. In vivo studies have shown that Rec 15/3079 can effectively block various 5-HT1A receptor-mediated responses, such as 8-OH-DPAT-induced hypothermia in mice and forepaw treading in rats [, ].
Compound Description: WAY-101405 is a potent and selective silent antagonist of the 5-HT1A receptor []. It exhibits high oral bioavailability and readily crosses the blood-brain barrier []. Preclinical studies have shown WAY-101405 to be effective in enhancing learning and memory in rodent models []. Notably, it reversed scopolamine-induced memory deficits in object recognition and contextual fear conditioning tasks and improved learning in the Morris water maze [].
Compound Description: This compound is a potent and selective dopamine D4 receptor ligand []. It displays a very high affinity for D4 receptors with an IC50 value of 0.057 nM []. Importantly, it exhibits high selectivity, being over 10,000 times more selective for D4 receptors compared to D2 receptors []. Additionally, it shows selectivity over other receptors such as serotonin 5-HT1A and adrenergic alpha1 receptors [].
Compound Description: FTY720 is an immunosuppressant drug and a sphingosine analog []. It is known to interact with sphingosine-1-phosphate (S1P) receptors and exhibits therapeutic potential in treating autoimmune disorders and preventing organ transplant rejection []. Interestingly, research suggests that FTY720 also interacts with CB1 cannabinoid receptors, acting as a competitive antagonist [].
Compound Description: GSK588045 is a potent antagonist of 5-HT1A, 5-HT1B, and 5-HT1D receptors []. Developed as a potential antidepressant/anxiolytic medication, GSK588045 exhibits high selectivity for its target receptors over hERG potassium channels, favorable pharmacokinetic properties, and excellent activity in rodent models for these conditions [].
Compound Description: WAY-100635 is a highly selective antagonist for the 5-HT1A receptor and has been used as a radioligand in Positron Emission Tomography (PET) studies to assess the occupancy of brain 5-HT1A receptors by novel drug candidates [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.